3-Bromo-4-chloro-5-methyl-1h-pyrazole
Overview
Description
3-Bromo-4-chloro-5-methyl-1H-pyrazole is a halogenated pyrazole derivative with the molecular formula C4H4BrClN2. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by the presence of bromo, chloro, and methyl substituents on the pyrazole ring, which significantly influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrazole Derivatives: The compound can be synthesized by halogenating pyrazole derivatives using halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale halogenation and methylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the halogenated pyrazole to its corresponding reduced forms.
Substitution: Substitution reactions involving the halogen atoms can lead to the formation of different substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the halogenated pyrazole.
Substitution Products: Different substituted pyrazoles depending on the nucleophile used.
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .
Biochemical Pathways
It’s worth noting that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
The broader class of pyrazoles has been associated with a wide range of biological activities .
Scientific Research Applications
3-Bromo-4-chloro-5-methyl-1H-pyrazole has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of halogenated pyrazoles on biological systems.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-5-methyl-1H-pyrazole: Lacks the chloro substituent.
4-Chloro-5-methyl-1H-pyrazole: Lacks the bromo substituent.
3-Bromo-4-chloro-1H-pyrazole: Lacks the methyl substituent.
Uniqueness: 3-Bromo-4-chloro-5-methyl-1H-pyrazole is unique due to the presence of both bromo and chloro substituents on the pyrazole ring, which can influence its reactivity and biological activity differently compared to compounds with only one type of halogen substituent.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-4-chloro-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2/c1-2-3(6)4(5)8-7-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZHAULVLLYOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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